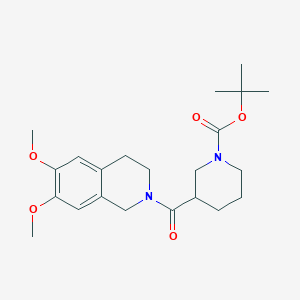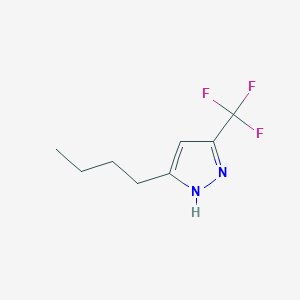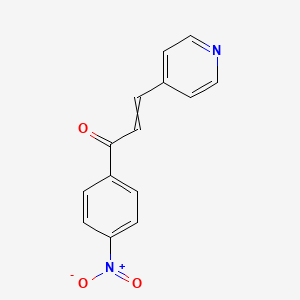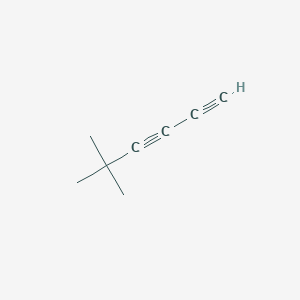
t-Butyl-1,3-butadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl-1,3-butadiyne is an organic compound with the molecular formula C8H10 It is characterized by the presence of two triple bonds and two methyl groups attached to the fifth carbon atom in the hexadiyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl-1,3-butadiyne typically involves the coupling of appropriate precursors under specific reaction conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction can be represented as follows:
2RC≡CHCuCl, O2RC≡C-C≡CR
In this case, the precursors would be 5,5-dimethyl-1-hexyne, and the reaction would yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
t-Butyl-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
t-Butyl-1,3-butadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of t-Butyl-1,3-butadiyne involves its interaction with molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexadiyne: Lacks the methyl groups at the fifth carbon.
5,5-Dimethyl-1,3-hexadiene: Contains double bonds instead of triple bonds.
1,3-Hexadiene: Lacks both the methyl groups and the triple bonds.
Uniqueness
t-Butyl-1,3-butadiyne is unique due to the presence of both triple bonds and methyl groups, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science.
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
5,5-dimethylhexa-1,3-diyne |
InChI |
InChI=1S/C8H10/c1-5-6-7-8(2,3)4/h1H,2-4H3 |
InChI Key |
LSJCWPBCVBKIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


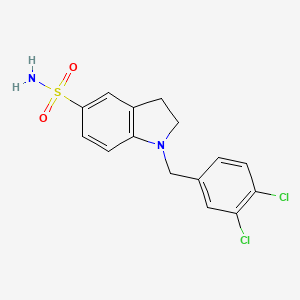
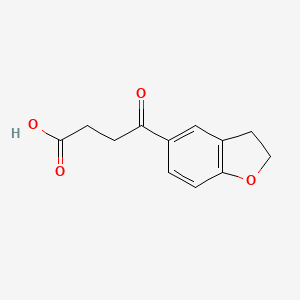
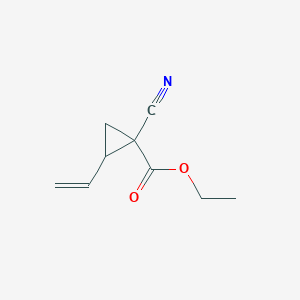
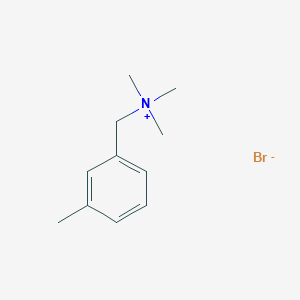
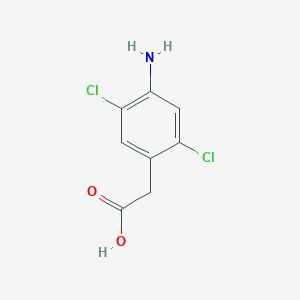
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B8664612.png)
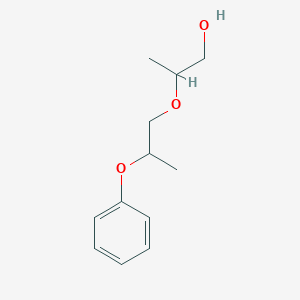
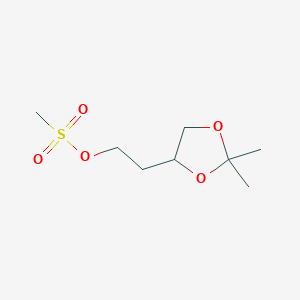
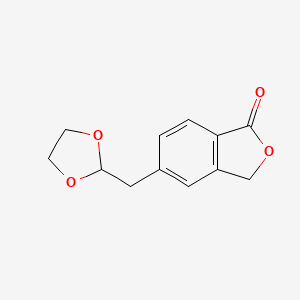
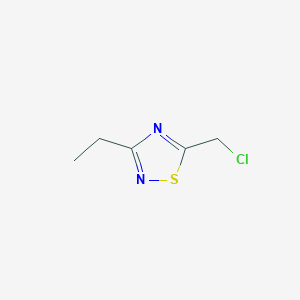
![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)
